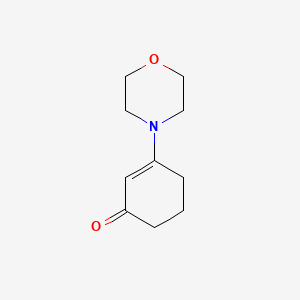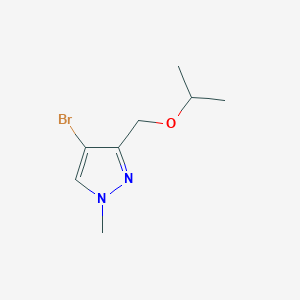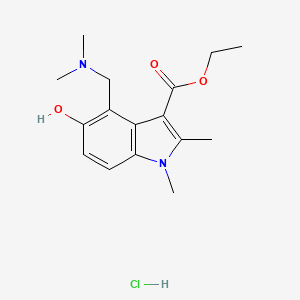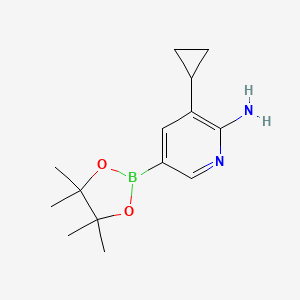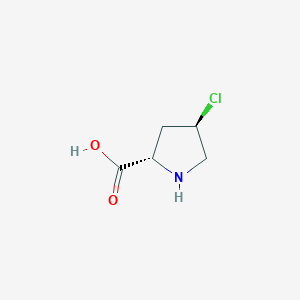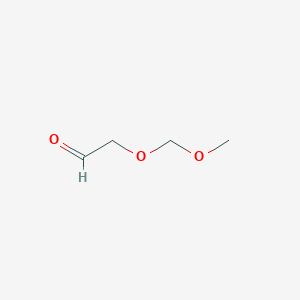![molecular formula C13H22INO2 B3048312 Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638764-90-5](/img/structure/B3048312.png)
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Vue d'ensemble
Description
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H22INO2 . Its average mass is 351.224 Da and its monoisotopic mass is 351.069519 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring . The seven-membered ring contains a nitrogen atom and the three-membered ring contains an iodine atom .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H22INO2 and a molecular weight of 351.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthetic Routes and Intermediates : Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further derived to produce novel compounds. This compound and related intermediates are useful for accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Potential Biological Activities : Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. These compounds may be used for preparing other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Enantioselective Synthesis for Antagonists : Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists. The key step was an iodolactamization yielding a highly functionalized compound (Campbell et al., 2009).
Structural Analysis and Absolute Configuration : Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related compounds, which is crucial for understanding their potential applications in various chemical and pharmaceutical fields (Jakubowska et al., 2013).
Drug Discovery Scaffolds : Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, highlighting the significance of such spirocyclic structures in medicinal chemistry (Chalyk et al., 2017).
GPR119 Agonists Development : Matsuda et al. (2018) described the synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, showcasing the pharmaceutical relevance of these compounds (Matsuda et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHCGRYXGBFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147717 | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638764-90-5 | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




